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Introduction
Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO)

designed to inhibit the production of clusterin (CLU), a cytoprotective chaperone protein.[1][2]

[3] Clusterin is overexpressed in various cancers and is associated with resistance to

conventional cancer therapies such as chemotherapy and radiation.[4][5][6] By binding to the

mRNA of the clusterin gene, Custirsen prevents its translation into protein, thereby reducing

clusterin levels in tumor cells.[1] This reduction in clusterin is intended to sensitize cancer cells

to the cytotoxic effects of anticancer treatments, leading to increased apoptosis and inhibition

of tumor growth.[5][7] Preclinical studies in xenograft mouse models have demonstrated the

potential of Custirsen to enhance the efficacy of various chemotherapeutic agents.[5][8][9]

These application notes provide detailed protocols for the administration of Custirsen in

xenograft mouse models, based on findings from preclinical research. They are intended to

guide researchers in designing and executing in vivo studies to evaluate the therapeutic

potential of Custirsen.
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Custirsen is a phosphorothioate antisense oligonucleotide with 2'-O-(2-methoxy)ethyl (2'-

MOE) modifications, which enhance its stability, binding affinity, and tissue half-life.[1] It

specifically targets the initiation codon region of the human clusterin mRNA. The binding of

Custirsen to the target mRNA creates a DNA-RNA heteroduplex that is a substrate for RNase

H, an enzyme that cleaves the RNA strand of the duplex. This enzymatic degradation of the

clusterin mRNA leads to a sequence-specific reduction in the synthesis of the clusterin protein.

The reduction in clusterin levels has several downstream effects that contribute to its

anticancer activity:

Inhibition of Anti-Apoptotic Signaling: Secretory clusterin (sCLU) can interact with activated

Bax, preventing the release of cytochrome c from the mitochondria and thereby inhibiting

apoptosis.[10] By reducing sCLU levels, Custirsen promotes the intrinsic apoptotic pathway.

Modulation of NF-κB Signaling: Clusterin has been shown to influence the NF-κB signaling

pathway, a key regulator of inflammation, cell survival, and proliferation.[11][12][13] Inhibition

of clusterin can impact NF-κB activity, further contributing to the sensitization of cancer cells

to therapy.

Overcoming Treatment Resistance: Clusterin is often upregulated in response to the stress

induced by chemotherapy and radiation, acting as a cellular protector.[4][5] By suppressing

this protective mechanism, Custirsen can restore or enhance the sensitivity of tumor cells to

these treatments.[7]

Data Presentation
The following tables summarize quantitative data from preclinical studies involving the

administration of Custirsen in xenograft mouse models.
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Tumor Model
Treatment

Groups

Dosing

Regimen

Tumor Growth

Inhibition (%)
Reference

PC-3 Human

Prostate Cancer

Custirsen (OGX-

011) + Paclitaxel

Custirsen: 15

mg/kg, IP,

3x/week

76% (compared

to mismatch

control)

[7]

PC-3 Human

Prostate Cancer

Custirsen (OGX-

011) +

Mitoxantrone

Custirsen: 15

mg/kg, IP,

3x/week

44% (compared

to mismatch

control)

[7]

Castrate-

Resistant LNCaP

Prostate Cancer

Custirsen (OGX-

011) + PF-

04929113

(Hsp90 inhibitor)

Custirsen: 15

mg/kg, IP,

3x/week; PF-

04929113: 25

mg/kg, oral

80% [8][9]

PC-3 Human

Prostate Cancer

Custirsen (OGX-

011) + 17-AAG

(Hsp90 inhibitor)

Custirsen: 15

mg/kg, IP,

3x/week; 17-

AAG: 50 mg/kg,

oral

80% [8][9]

Tumor Model Treatment
Effect on

Apoptosis

Effect on

Clusterin Levels
Reference

Docetaxel-

resistant PC-3

(PC-3dR)

Custirsen +

Docetaxel

Significantly

increased

apoptotic rates

Dose-dependent

decrease in

sCLU

[7]

Castrate-

Resistant LNCaP

Prostate Cancer

Custirsen +

Hsp90 inhibitor

Increased sub-

G1 fraction and

PARP cleavage

Decreased

expression of

clusterin

[8]

Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft
Mouse Model
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This protocol describes the subcutaneous implantation of human cancer cells into

immunocompromised mice.

Materials:

Human cancer cell line (e.g., PC-3, LNCaP)

Culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel (optional, can improve tumor take rate)

Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice), 6-8 weeks old

Sterile syringes (1 mL) and needles (27-30 gauge)

Anesthetic (e.g., isoflurane)

Digital calipers

Procedure:

Culture the selected cancer cell line under standard conditions to ~80-90% confluency.

On the day of injection, harvest the cells by trypsinization.

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or

automated cell counter.

Centrifuge the cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and

Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/mL). Keep the cell

suspension on ice.

Anesthetize the mice using isoflurane or another appropriate anesthetic.
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Draw the cell suspension (typically 100-200 µL per mouse) into a 1 mL syringe fitted with a

27-30 gauge needle.

Inject the cells subcutaneously into the flank of the mouse.

Monitor the mice for tumor growth. Begin tumor measurements once the tumors become

palpable.

Protocol 2: Preparation and Administration of Custirsen
This protocol outlines the preparation and intraperitoneal administration of Custirsen.

Materials:

Custirsen (OGX-011)

Sterile, nuclease-free PBS or saline

Sterile microcentrifuge tubes

Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

Reconstitute the lyophilized Custirsen powder in sterile, nuclease-free PBS or saline to a

desired stock concentration. Gently vortex to ensure complete dissolution.

Based on the dosing regimen (e.g., 15 mg/kg), calculate the required volume of Custirsen
solution for each mouse. The final injection volume for intraperitoneal administration is

typically 100-200 µL.

Dilute the Custirsen stock solution with sterile PBS or saline to the final concentration

needed for the calculated injection volume.

Gently restrain the mouse and locate the injection site in the lower abdominal quadrant,

avoiding the midline to prevent damage to the bladder or other organs.

Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
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Aspirate gently to ensure the needle has not entered a blood vessel or organ.

Inject the Custirsen solution slowly and steadily.

Withdraw the needle and return the mouse to its cage.

Administer Custirsen according to the planned schedule (e.g., three times per week).

Protocol 3: Tumor Volume Measurement
This protocol describes the measurement of subcutaneous tumor volume using digital calipers.

Materials:

Digital calipers

Animal scale

Procedure:

Measure the tumor volume 2-3 times per week.

Gently restrain the mouse to expose the tumor.

Use the digital calipers to measure the longest diameter (length) and the shortest diameter

(width) of the tumor.

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) =

(Length x Width²) / 2[14][15]

Record the tumor volume for each mouse at each time point.

Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.

Continue measurements until the tumor reaches the predetermined endpoint size as

specified in the animal use protocol, or until the end of the study period.

Mandatory Visualization
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Caption: Custirsen's mechanism of action targeting the clusterin signaling pathway.
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Caption: Experimental workflow for a Custirsen xenograft mouse model study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1513770#administering-custirsen-in-xenograft-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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